BenchChemオンラインストアへようこそ!

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine

Physicochemical profiling Lipophilicity Kinase inhibitor selectivity

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-54-1) is a furo[2,3-d]pyrimidine derivative with a molecular formula of C18H12N2O2 and a molecular weight of 288.30 g/mol. This compound, bearing a 4-phenoxy substituent and a 6-phenyl substituent on the furo[2,3-d]pyrimidine core, has a computed XLogP3 of 4.5 and a topological polar surface area (TPSA) of 48.2 Ų.

Molecular Formula C18H12N2O2
Molecular Weight 288.306
CAS No. 672925-54-1
Cat. No. B2838755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine
CAS672925-54-1
Molecular FormulaC18H12N2O2
Molecular Weight288.306
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=CC=C4
InChIInChI=1S/C18H12N2O2/c1-3-7-13(8-4-1)16-11-15-17(19-12-20-18(15)22-16)21-14-9-5-2-6-10-14/h1-12H
InChIKeyHDKSRJYQONOKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-54-1): Compound Identity and Physicochemical Profile


4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-54-1) is a furo[2,3-d]pyrimidine derivative with a molecular formula of C18H12N2O2 and a molecular weight of 288.30 g/mol [1]. This compound, bearing a 4-phenoxy substituent and a 6-phenyl substituent on the furo[2,3-d]pyrimidine core, has a computed XLogP3 of 4.5 and a topological polar surface area (TPSA) of 48.2 Ų [1]. The scaffold is recognized in medicinal chemistry for its role in developing kinase inhibitors and other bioactive agents, with the 4-position substituent being a key determinant of target selectivity [2].

The Selectivity Risk of Interchanging 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine with Other Furo[2,3-d]pyrimidine Analogs


The furo[2,3-d]pyrimidine scaffold is not monolithic; minor substitution changes at the 4-position profoundly alter pharmacological profiles. For instance, a closely related analog with a 4-aminohexanoic acid linker (patented as an IP receptor activator) exhibits an IC50 of 206 nM, while 4-amino derivatives in the same scaffold show EGFR inhibition at submicromolar concentrations [1][2]. The 4-phenoxy group in the target compound introduces a distinct steric bulk and electron distribution (reflected in an XLogP3 of 4.5 vs. lower values for more polar 4-amino analogs), which dictates a unique target landscape [3]. Therefore, assuming functional interchangeability with 4-amino-furo[2,3-d]pyrimidines or other 4-substituted variants without empirical validation is unsafe for scientific procurement aimed at specific biological target engagement.

Quantitative Differentiation Evidence for 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine (672925-54-1) Against Key Comparators


Lipophilicity-Driven Target Selectivity: XLogP3 and TPSA Differentiation from Hydrophilic 4-Amino Analogs

The target compound's 4-phenoxy substituent confers pronounced lipophilicity (XLogP3 = 4.5) compared to common 4-amino-furo[2,3-d]pyrimidine EGFR inhibitors (e.g., compound 3f, which, while not explicitly measured for lipophilicity, bears a more polar 4-aminoaryl group and demonstrates EGFR IC50 of 0.121 µM) [1][2]. This 4.5 XLogP3 value surpasses typical kinase inhibitor guidelines (XLogP ~3) and suggests preferential partitioning into hydrophobic binding pockets, potentially yielding a selectivity profile orthogonal to more polar analogs [1].

Physicochemical profiling Lipophilicity Kinase inhibitor selectivity SAR

IP Receptor Pathway Differentiation: Benchmarking Against a 206 nM IP Receptor Activator Analog

A patent describes 6-{[5-(4-methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-yl]amino}hexanoic acid, a close analog with a 4-aminohexanoic acid substituent instead of the target's 4-phenoxy group, exhibiting an IC50 of 206 nM at the prostacyclin (IP) receptor [1]. The target compound's 4-phenoxy group lacks the carboxylate terminus critical for IP receptor interaction, implying that 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine is not an IP receptor activator. This functional divergence exemplifies how 4-position substitution dictates receptor engagement, underscoring the need for precise procurement based on the desired pharmacological mechanism [1].

IP receptor agonism Cardiovascular disease Prostacyclin mimetics Target selectivity

Anti-Proliferative Spectrum Differentiation: Class-Level Potency Comparison with Furo[2,3-d]pyrimidine Anticancer Leads

Furo[2,3-d]pyrimidine-based lead compounds exhibit potent anticancer activity across multiple cell lines. For example, compound 10b (a PI3K/AKT dual inhibitor) demonstrated a mean GI of 108.32% with GI50 values ranging from 0.91 to 16.7 µM across 38 cancer cell lines [1]; compound 4a exhibited an IC50 of 0.70 µM against HepG2 cells [2]. While the specific anti-proliferative IC50 values for 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine against OVCAR-3 (2.16–20.15 µM) and LO2 normal cells (>100 µM) have been reported by certain vendors , a formal comparative study against these literature leads is currently absent. The existing vendor-reported data place this compound within the moderately active range of the furo[2,3-d]pyrimidine class, pending independent validation .

Anticancer activity Kinase inhibition Cytotoxicity profiling SAR

Purity and Procurement Specification Differentiation: ≥95% Verified Purity for Reproducible Screening

AK Scientific offers 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine with a minimum purity specification of 95%, verified by batch-specific quality assurance processes . This purity level is essential for reproducible biological screening, as impurities in furo[2,3-d]pyrimidine samples have been shown to confound kinase inhibition assays (e.g., trace brominated byproducts causing false-positive PI3K inhibition) [1]. Procuring the compound with documented ≥95% purity mitigates the risk of assay artifacts that could mislead SAR interpretation, a factor not guaranteed across all chemical vendors for this specialized scaffold .

Compound procurement Purity specification Screening reproducibility Quality control

Recommended Application Scenarios for 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine (672925-54-1) Based on Differentiated Evidence


Scaffold-Hopping in Kinase Inhibitor Programs Seeking Lipophilic 4-Substituted Furo[2,3-d]pyrimidines

Medicinal chemistry teams exploring structure-activity relationships (SAR) around the furo[2,3-d]pyrimidine core can utilize 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine as a lipophilic starting point (XLogP3 = 4.5) to probe hydrophobic interactions in kinase ATP-binding pockets . While potent 4-amino-furo[2,3-d]pyrimidine EGFR inhibitors (e.g., compound 3f, IC50 = 0.121 µM) are well-characterized, the 4-phenoxy analog offers a distinct lipophilic vector for selectivity optimization against resistance-conferring kinase mutants that require hydrophobic filler substitution [1].

Exclusion-Based Selection for Prostacyclin (IP) Receptor Projects

Researchers focused on IP receptor agonism should specifically avoid 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine. A direct patent comparator—6-{[5-(4-methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-yl]amino}hexanoic acid—achieves IP receptor activation with an IC50 of 206 nM, whereas the 4-phenoxy substitution eliminates the carboxylate pharmacophore required for activity . This binary structure-activity relationship enables rational compound exclusion, saving procurement costs and assay validation time for IP-targeted cardiovascular drug discovery programs .

Moderate-Potency Anticancer Screening with Built-in Selectivity Window

For phenotypic anticancer screening where excessive potency is undesirable (e.g., hit identification avoiding pan-cytotoxic compounds), vendor-reported data indicate that 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine exhibits moderate activity against OVCAR-3 ovarian cancer cells (IC50 2.16–20.15 µM) while sparing normal LO2 hepatocytes (IC50 > 100 µM) . This selectivity window (>4.6- to 46-fold) positions the compound as a control for selectivity screening against more potent but less selective furo[2,3-d]pyrimidine leads like compound 4a (HepG2 IC50 = 0.70 µM) [1].

High-Purity Reference Standard for Analytical Method Development

With a documented minimum purity of ≥95% from AK Scientific, this compound can serve as a reference standard for HPLC method development and impurity profiling of furo[2,3-d]pyrimidine-based lead series . The reproducible purity specification supports quantitative NMR and LC-MS calibration curves, enabling accurate quantification of structurally related analogs in pharmacokinetic studies .

Quote Request

Request a Quote for 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.